REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([CH3:10])=[C:8]([OH:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:12]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C.O>[NH2:1][C:2]1[C:9]([CH3:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2.3|
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC(=C1C)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred for 15 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 4 h at RT
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Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 30% ethyl acetate in pet. ether (3×300 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
WASH
|
Details
|
The crude product was washed with pet. ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=CC(=C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |